molecular formula C23H18ClNO5S B2935940 (4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone CAS No. 1114660-07-9

(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone

Cat. No.: B2935940
CAS No.: 1114660-07-9
M. Wt: 455.91
InChI Key: QDGDJHGJLPIOSB-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a benzothiazinone derivative characterized by a 1,4-benzothiazine ring core with sulfone (1,1-dioxido) substitution. The compound features a 4-chlorophenyl group at the methanone position and a 3,5-dimethoxyphenyl substituent on the benzothiazinone ring. This structural framework confers unique electronic and steric properties, making it a candidate for pharmacological and materials science research.

Properties

IUPAC Name

(4-chlorophenyl)-[4-(3,5-dimethoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-29-18-11-17(12-19(13-18)30-2)25-14-22(23(26)15-7-9-16(24)10-8-15)31(27,28)21-6-4-3-5-20(21)25/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDGDJHGJLPIOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C23H18ClNO5SC_{23}H_{18}ClNO_5S with a molecular weight of approximately 455.91 g/mol. The structure includes a chlorophenyl group and a dimethoxyphenyl moiety, which are significant for its biological activity.

PropertyValue
Molecular FormulaC23H18ClNO5S
Molecular Weight455.91 g/mol
CAS Number1114660-07-9

Biological Activity

Research indicates that this compound may exhibit various biological activities, including:

The biological activity can be attributed to the following mechanisms:

  • Receptor Interaction : The presence of functional groups allows for interactions with various biological receptors.
  • Enzyme Modulation : It may inhibit or activate enzymes critical in metabolic processes.
  • Cell Cycle Disruption : Potential effects on the cell cycle could lead to apoptosis in cancer cells.

Case Studies and Research Findings

Several studies have explored the biological effects of structurally related compounds:

  • Anticancer Studies : A study focusing on benzothiazine derivatives found that modifications to the phenyl groups enhanced cytotoxicity against tumor cells .
  • Antimicrobial Testing : Research demonstrated that compounds with similar structures showed significant antibacterial properties .
  • Toxicology Assessments : In vitro assays indicated that certain derivatives exhibited low toxicity while maintaining biological activity .

Synthesis Methods

The synthesis of this compound can be achieved through several chemical reactions:

  • Condensation Reactions : Combining chlorophenyl and dimethoxyphenyl precursors under acidic conditions.
  • Oxidative Dioxo Formation : Utilizing oxidizing agents to introduce dioxido functionality.

Future Directions

Further research is needed to fully elucidate the biological activity of this compound:

  • Clinical Trials : Conducting trials to assess efficacy and safety in humans.
  • Mechanistic Studies : Detailed studies on how this compound interacts at the molecular level with various targets.
  • Structure-Activity Relationship (SAR) : Investigating how modifications to the chemical structure affect biological activity.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molecular Weight Substituents on Benzothiazinone Core Key Functional Groups Crystallographic Data (if available)
Target Compound: (4-Chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C₂₆H₂₁ClNO₅S 503.97* 3,5-Dimethoxyphenyl Cl, OCH₃, SO₂ Not reported
4-(4-Butylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₅H₂₃NO₃S 417.52 4-Butylphenyl SO₂, C₄H₉ Not reported
(4-Chlorophenyl)[4-(3,4-dimethylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone C₂₃H₁₈ClNO₃S 423.90 3,4-Dimethylphenyl Cl, CH₃, SO₂ Not reported
4-(3-Chloro-4-methylphenyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₄H₁₉ClFNO₄S 471.93 3-Chloro-4-methylphenyl, 6-Fluoro Cl, F, OCH₂CH₃, SO₂ Not reported
{2-[(1,3-Benzothiazol-2-yl)methoxy]-5-chlorophenyl}(4-chlorophenyl)methanone C₂₁H₁₃Cl₂NO₂S 414.29 Benzothiazole-linked methoxy Cl, S (thiazole), OCH₂ Monoclinic, P2₁/n, β = 105.772°, Z = 4

* Molecular weight calculated based on formula.

Key Observations :

  • Substituent Effects : The target compound’s 3,5-dimethoxyphenyl group introduces strong electron-donating effects (OCH₃), contrasting with the electron-withdrawing Cl and CH₃ groups in analogs . This may enhance solubility and alter binding affinity in biological systems.
  • Crystallography: While the target compound lacks reported crystal data, the benzothiazole analog in exhibits a monoclinic system (P2₁/n) with significant dihedral angles (e.g., 70.65° between benzothiazole and 5-chlorophenyl rings) . Such angles influence molecular packing and intermolecular interactions (e.g., C–H···N, C–H···π).

Comparisons :

  • The benzothiazole derivative in was synthesized via coupling of (2-chloromethyl)benzothiazole with a chlorophenyl methanone precursor in THF, yielding 83% product .
  • Triazole-based analogs () employ sodium ethoxide-mediated reactions with α-halogenated ketones, suggesting adaptable routes for the target compound.

Pharmacological and Physicochemical Properties

Lipophilicity and Bioavailability :

  • The 3,5-dimethoxy groups in the target compound likely increase hydrophilicity compared to alkyl-substituted analogs (e.g., 4-butylphenyl in ) .

Challenges and Limitations

  • Data Gaps : Direct pharmacological or crystallographic data for the target compound are absent in the evidence, necessitating extrapolation from analogs.
  • Synthetic Complexity : The 3,5-dimethoxy substitution may complicate regioselective synthesis compared to simpler substituents (e.g., methyl or chloro).

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodReagents/ConditionsYieldReference
Nucleophilic SubstitutionTHF, K₂CO₃, 14 h, rt83%
Friedel-Crafts Acylation4-Chlorobenzoyl chloride, AlCl₃69%

Basic: How is the compound structurally characterized in academic research?

Methodological Answer:
Key techniques include:

  • Single-Crystal X-ray Diffraction (SCXRD): Determines bond lengths, angles, and dihedral angles. For example, the benzothiazole ring forms dihedral angles of 0.94° (with 4-chlorophenylmethanone) and 70.65° (with 5-chlorophenyl ring) .
  • NMR Spectroscopy: 1^1H-NMR (CDCl₃) reveals methoxy protons at δ 3.67–3.83 ppm and aromatic protons at δ 6.63–7.86 ppm for analogous compounds .
  • Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., 444.951 g/mol for related benzothiophene derivatives) .

Advanced: How can researchers resolve contradictions in crystallographic data for benzothiazinone derivatives?

Methodological Answer:
Discrepancies in dihedral angles or hydrogen-bonding patterns may arise due to:

  • Crystallization Solvents: Polar solvents (e.g., dichloromethane) vs. non-polar solvents alter packing efficiency .
  • Temperature Effects: Data collected at 123 K vs. room temperature may affect thermal motion and bond precision .
  • Statistical Validation: Use R-factor ratios (e.g., R = 0.054 vs. wR = 0.111) and data-to-parameter ratios (>15:1) to assess reliability .

Q. Table 2: Crystallographic Data Comparison

ParameterValue (Study A) Value (Study B)
Dihedral Angle (Benzothiazole vs. Methanone)0.94°66.20°
Data-to-Parameter Ratio15.814.2

Advanced: How are structure-activity relationship (SAR) studies designed for benzothiazinone derivatives?

Methodological Answer:

  • Core Modifications: Vary substituents on the benzothiazinone ring (e.g., methoxy vs. hydroxy groups) to assess antibacterial or antitumor activity .
  • Bioisosteric Replacement: Replace the 4-chlorophenyl group with trifluoromethyl or nitro groups to enhance metabolic stability .
  • Computational Modeling: Use Discovery Studio or Chemdraw to predict binding affinities and logP values .

Basic: What methodological strategies optimize reaction yields for this compound?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (THF, DMF) improve solubility of aromatic intermediates .
  • Catalyst Screening: Test Lewis acids (e.g., AlCl₃) for Friedel-Crafts reactions or Pd catalysts for cross-coupling .
  • Purification: Gradient elution in column chromatography (hexane → ethyl acetate) enhances separation of polar byproducts .

Advanced: How can computational tools predict the compound’s physicochemical properties?

Methodological Answer:

  • Software: Use Discovery Studio or Gaussian for DFT calculations to optimize geometry and calculate electrostatic potentials .
  • LogP Prediction: Employ Molinspiration or PubChem tools to estimate partition coefficients (e.g., logP = 2.14 for related compounds) .
  • Docking Studies: Simulate interactions with biological targets (e.g., bacterial enzymes) using AutoDock Vina .

Advanced: How should researchers address discrepancies in spectral data (e.g., NMR shifts)?

Methodological Answer:

  • Solvent Effects: Compare data in CDCl₃ vs. DMSO-d6; aromatic protons may shift upfield in polar solvents .
  • Dynamic Effects: Conformational flexibility in solution vs. solid state (SCXRD) can explain peak splitting .
  • Validation: Cross-check with HRMS and IR spectroscopy to confirm functional groups .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

  • Light Sensitivity: Store in amber vials under inert gas (N₂/Ar) to prevent photodegradation .
  • Thermal Stability: DSC/TGA analysis reveals decomposition temperatures (e.g., ~448 K for benzothiazole derivatives) .

Advanced: How do intermolecular interactions influence crystal packing?

Methodological Answer:

  • Hydrogen Bonds: C–H···N and C–H···O interactions form dimeric units, stabilizing the lattice .
  • π-π Stacking: Benzothiazole and chlorophenyl rings exhibit face-to-edge interactions (distance: 3.5–4.0 Å) .

Advanced: What strategies design derivatives with enhanced bioactivity?

Methodological Answer:

  • Heterocycle Fusion: Attach pyridine or triazole rings to improve solubility and target affinity .
  • Prodrug Approach: Introduce ester or amide prodrug moieties for controlled release .

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